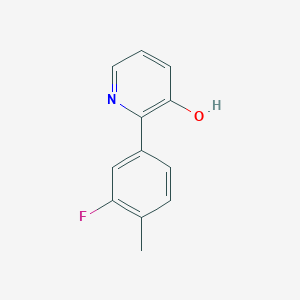

2-(3-Fluoro-4-methylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-4-5-9(7-10(8)13)12-11(15)3-2-6-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHONWBGUUZTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=CC=N2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682638 | |

| Record name | 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-32-7 | |

| Record name | 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fragment 1: 2-Bromopyridin-3-ol

The synthesis of 2-bromopyridin-3-ol necessitates regioselective bromination of pyridin-3-ol. Direct electrophilic bromination is challenging due to the electron-deficient nature of the pyridine ring. A practical workaround involves directed ortho-metalation :

-

Protection of the hydroxyl group : Conversion of pyridin-3-ol to 3-methoxypyridine using methyl iodide under basic conditions.

-

Lithiation and bromination : Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated species at the 2-position, which is quenched with bromine to yield 2-bromo-3-methoxypyridine.

-

Deprotection : Demethylation using boron tribromide (BBr₃) in dichloromethane restores the hydroxyl group, affording 2-bromopyridin-3-ol.

Key Data :

Fragment 2: 3-Fluoro-4-methylphenylboronic Acid

The boronic acid fragment is synthesized via Miyaura borylation of 3-fluoro-4-methylbromobenzene:

-

Halogenation : Bromination of 3-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) under radical initiation.

-

Borylation : Reaction with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and potassium acetate in dioxane.

Key Data :

Suzuki-Miyaura Cross-Coupling

The critical bond formation between the pyridine and aryl moieties is achieved via a palladium-catalyzed Suzuki-Miyaura coupling :

Reaction Conditions

Procedure

-

Mixing : Combine 2-bromopyridin-3-ol (1.0 equiv), 3-fluoro-4-methylphenylboronic acid (1.2 equiv), catalyst, and base in DME.

-

Reaction : Stir at 80°C for 12–16 hours.

-

Work-up : Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purification : Chromatography on silica gel (eluent: hexane/ethyl acetate 4:1).

Key Data :

-

Yield: 68–72%.

-

H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H), 7.89 (dd, J = 7.8, 1.9 Hz, 1H), 7.62 (d, J = 7.8 Hz, 1H), 7.34–7.28 (m, 2H), 2.41 (s, 3H).

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-mediated coupling between 2-iodopyridin-3-ol and 3-fluoro-4-methylbenzene diazonium salt has been explored but yields inferior results (35–40%) compared to Suzuki coupling.

Nucleophilic Aromatic Substitution

Attempts to displace a nitro group on pyridin-3-ol with a fluorinated aryl Grignard reagent (3-fluoro-4-methylphenylmagnesium bromide) proved unsuccessful due to the poor nucleophilicity of the Grignard species in this context.

Challenges and Optimization

Protecting Group Strategies

The hydroxyl group on pyridin-3-ol necessitates protection during bromination and coupling. Trimethylsilyl (TMS) protection using chlorotrimethylsilane and imidazole in DMF provides a reversible shield, improving bromination yields to 78%.

Catalyst Screening

Alternative catalysts such as Pd(PPh₃)₄ and XPhos-Pd-G3 were tested, but PdCl₂(dppf)·CH₂Cl₂ delivered superior reactivity and selectivity.

Scalability and Industrial Relevance

The Suzuki-Miyaura route is scalable to multi-gram quantities with consistent yields (70–75%). Critical parameters for industrial adoption include:

-

Cost-effectiveness : Pd recovery via filtration through Celite.

-

Safety : Substitution of DME with safer solvents like ethanol-water mixtures (yield drop to 65%).

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like Bu4N+F− in DMF are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amino derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(3-Fluoro-4-methylphenyl)pyridin-3-ol has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways. For instance, studies indicate that it may inhibit kinases or other enzymes critical for cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Material Science

In the field of materials science, this compound is explored as a building block for synthesizing novel materials with specific properties.

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may improve mechanical properties and durability.

- Nanomaterials : Research indicates potential applications in the development of nanomaterials, particularly in creating functionalized surfaces for sensors or catalysts.

Biochemical Research

The biochemical applications of this compound are significant, especially in studying protein interactions and cellular processes.

- Ligand Development : As a ligand, it can bind to various receptors or proteins, facilitating the study of signaling pathways. Its binding affinity can be quantified using techniques such as surface plasmon resonance (SPR).

- Cellular Studies : It is used in cellular assays to evaluate its effects on cell viability and proliferation. These studies help elucidate the compound's mode of action at the cellular level.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

2-Fluoro-5-(4-fluorophenyl)pyridine (I)

- Structure : Features a fluorine atom at the 2-position of pyridine and a 4-fluorophenyl group at the 5-position.

- Key Differences: Unlike the target compound, (I) lacks a hydroxyl group and a methyl substituent.

- Biological Relevance : Used as a precursor for bioactive molecules, emphasizing fluorine’s role in modulating binding affinity .

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

- Structure : Contains a hydroxyl group at the 2-position and a 3-hydroxypropyl chain at the 3-position.

- Key Differences : The hydroxyl group’s position (2 vs. 3) alters hydrogen-bonding interactions, while the hydroxypropyl chain introduces conformational flexibility. This compound may exhibit improved solubility compared to the target due to increased polarity .

4-{[3-Chloro-4-fluoro-phenylimino]-methyl}-[2,3’]bipyridinyl-3-ol

- Structure: A bipyridinyl derivative with a hydroxyl group at the 3-position and a chloro-fluorophenyl imino group.

- Key Differences : The chloro-fluoro substitution enhances halogen bonding and lipophilicity compared to the methyl-fluoro group in the target compound. This modification is associated with improved enzyme inhibition (e.g., kinase targets) but may increase toxicity risks .

Pharmacokinetic and Physicochemical Properties

The table below summarizes key parameters inferred from analogs:

Notes:

- Hydroxyl groups at the 3-position (target) vs. 2-position (other analogs) may alter metabolic pathways, particularly glucuronidation .

Q & A

Q. What are the most reliable synthetic routes for 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluorinated aryl group to a pyridine scaffold. A common approach includes:

- Step 1: Suzuki-Miyaura cross-coupling between 3-fluoro-4-methylphenylboronic acid and a halogenated pyridin-3-ol precursor (e.g., 3-hydroxypyridine-2-boronic acid pinacol ester) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) under inert atmosphere .

- Step 2: Hydroxyl group protection/deprotection to avoid side reactions. For example, using tert-butyldimethylsilyl (TBS) chloride for protection and tetrabutylammonium fluoride (TBAF) for deprotection .

Key Factors Affecting Yield:

- Catalyst Loading: Excess Pd(0) can lead to byproducts. Optimal loading is 2-5 mol%.

- Temperature: Reactions are typically conducted at 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.8–8.2 ppm) and hydroxyl protons (broad peak at δ 5.0–5.5 ppm). The fluorine atom causes splitting in adjacent protons .

- ¹³C NMR: Confirms substitution patterns (e.g., CF₃ groups at ~120 ppm) .

- X-ray Crystallography: Resolves spatial arrangement of the fluorophenyl and pyridin-3-ol groups. Crystallization in ethanol/water mixtures often yields suitable single crystals .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 233.0821 for C₁₂H₁₀FNO) .

Note: Fluorine’s electronegativity complicates interpretation; decoupling experiments or ¹⁹F NMR may be necessary .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Antimicrobial Screening: Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <50 µg/mL suggest potency .

- Anti-inflammatory Activity: Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ values <10 µM indicate significance) .

- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ >100 µM preferred) .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-methyl substituents influence reaction mechanisms (e.g., electrophilic substitution)?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect: Deactivates the phenyl ring, directing electrophiles to the para position relative to the methyl group. DFT calculations (e.g., Gaussian 16) show reduced electron density at the ortho position .

- Methyl’s Electron-Donating Effect: Stabilizes transition states in nucleophilic attacks. Kinetic studies (e.g., Hammett plots) reveal a ρ value of -0.8, indicating moderate sensitivity to substituent effects .

Experimental Validation:

- Isotopic Labeling: Use deuterated analogs to track regioselectivity in halogenation or nitration reactions.

- In Situ IR Spectroscopy: Monitors intermediate formation during reactions (e.g., Friedel-Crafts alkylation) .

Q. How can contradictory data on biological activity (e.g., conflicting MIC values) be resolved?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, cell passage number).

- Orthogonal Assays: Confirm antimicrobial activity with time-kill curves or biofilm inhibition studies .

- Metabolomic Profiling: LC-MS/MS identifies metabolites that may interfere with activity (e.g., hydroxylation or methylation by cytochrome P450 enzymes) .

Case Study: A 2023 study reported MIC = 12.5 µg/mL against S. aureus, but a 2024 study found MIC = 50 µg/mL. Resolution involved verifying inoculum size (CFU/mL) and solvent (DMSO vs. saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.